biological activity of 3-(Piperazin-1-YL)-1H-indole derivatives
biological activity of 3-(Piperazin-1-YL)-1H-indole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(Piperazin-1-YL)-1H-Indole Derivatives
Authored by: A Senior Application Scientist
Foreword: The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1] Its fusion with the piperazine ring, a versatile pharmacophore known to improve pharmacokinetic properties, has given rise to a class of molecules with a remarkable breadth of biological activities.[2][3] This guide provides a detailed exploration of the synthesis, mechanisms of action, and therapeutic potential of 3-(piperazin-1-yl)-1H-indole derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their work.
The Core Scaffold: Synthesis and Structural Significance
The conjugation of a piperazine moiety to the 3-position of an indole ring creates a structure with significant therapeutic potential. The piperazine ring, with its two nitrogen atoms, provides a handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical for drug development.[4]
General Synthetic Strategy: The Mannich Reaction
A common and efficient method for the synthesis of these derivatives is the Mannich reaction. This one-pot, three-component condensation reaction provides a straightforward route to creating the C-N bond between the indole, formaldehyde, and a substituted piperazine.
-
Rationale: The Mannich reaction is selected for its high atom economy and operational simplicity. The reaction proceeds via the formation of an Eschenmoser's salt equivalent from formaldehyde and the secondary amine of the piperazine. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form the final product. This method is robust and accommodates a wide range of substituted piperazines.
-
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 4-substituted piperazine in a suitable solvent such as ethanol or acetonitrile.
-
Iminium Ion Formation: Add 1.2 equivalents of aqueous formaldehyde (37%) to the solution. Stir at room temperature for 20-30 minutes.
-
Nucleophilic Attack: Add 1.0 equivalent of 3-substituted-1H-indole to the reaction mixture.
-
Reaction Condition: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 3-(piperazin-1-yl)-1H-indole derivative.[5]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: General workflow for the synthesis of 3-(piperazin-1-ylmethyl)-1H-indole derivatives.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The indole-piperazine scaffold is a prominent feature in a variety of potent anticancer agents.[1] These derivatives exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Mechanism of Action: EGFR and p53-MDM2 Pathway Modulation
Several studies have demonstrated that specific 3-(piperazin-1-yl)-1H-indole derivatives can suppress tumor growth by modulating the Epidermal Growth Factor Receptor (EGFR) and p53-MDM2 signaling pathways.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is often inhibited by its negative regulator, MDM2.
Derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase.[1] This is achieved by downregulating EGFR and interfering with the p53-MDM2 interaction, leading to an increase in p53-mediated cell death in cancer cells.
Caption: Proposed mechanism of anticancer activity via EGFR and p53-MDM2 pathway modulation.
In Vitro Cytotoxicity Data
The anticancer potential of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Citation |
| 10b | A549 (Lung) | 0.012 | - | [1] |
| 10b | K562 (Leukemia) | 0.010 | - | [1] |
| 3h | HUH7 (Liver) | < 5-FU | 5-Fluorouracil | [5] |
| 3h | MCF7 (Breast) | < 5-FU | 5-Fluorouracil | [5] |
| Vindoline-Pip-23 | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | - | [2] |
| Vindoline-Pip-25 | HOP-92 (Lung) | 1.35 (GI₅₀) | - | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a robust, quantifiable measure of cell viability and, conversely, cytotoxicity.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HUH7, MCF7, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antipsychotic Activity: Modulating Neurotransmitter Receptors
Derivatives of 3-(piperazin-1-yl)-1H-indole are integral to the development of atypical antipsychotics. Their mechanism of action is primarily attributed to their ability to antagonize dopamine D2 and serotonin 5-HT₂ₐ receptors.[6] The antipsychotic drug Ziprasidone, for example, is built upon a related benzisothiazolyl piperazine structure, highlighting the clinical relevance of this scaffold.[7]
Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
Schizophrenia is associated with hyperactivity of dopaminergic pathways in the brain.[6] Traditional antipsychotics primarily block D2 receptors, which is effective for positive symptoms but can lead to extrapyramidal side effects (movement disorders). Atypical antipsychotics, which include many indole-piperazine derivatives, exhibit a dual antagonism of D2 and 5-HT₂ₐ receptors. This dual action is believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for motor side effects.[8][9] Certain derivatives also show high affinity for D4 receptors, which may contribute to their unique pharmacological profiles.[10][11]
Caption: Dual antagonism of D2 and 5-HT2A receptors by indole-piperazine derivatives.
Experimental Protocol: Receptor Binding Assay
-
Rationale: To determine the affinity of a compound for a specific receptor, competitive binding assays are employed. This technique uses a radiolabeled ligand that is known to bind to the target receptor. The test compound's ability to displace the radioligand is measured, providing its binding affinity (Ki). This is a foundational assay in drug discovery for identifying and characterizing receptor-active compounds.
-
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human dopamine D2 or serotonin 5-HT₂ₐ receptors.
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Antimicrobial Activity
The indole-piperazine scaffold has also been investigated for its potential to combat microbial infections.[12] Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[13][14]
Mechanism of Action: DNA Gyrase Inhibition
One identified mechanism of antibacterial action is the inhibition of DNA gyrase.[15] This enzyme is a topoisomerase II that is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out these vital processes, leading to cell death. This mechanism is distinct from many common antibiotics, making it a valuable target for developing new agents to combat resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for determining the potency of a new antimicrobial agent. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.
-
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion and Future Directions
The 3-(piperazin-1-yl)-1H-indole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated significant activity in oncology, neuroscience, and infectious disease, driven by their ability to interact with a diverse range of biological targets. The synthetic tractability of this scaffold, particularly via the Mannich reaction, allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. Future research should focus on optimizing the selectivity and potency of these derivatives for their respective targets, as well as exploring their potential in other therapeutic areas. The continued investigation into the mechanisms of action and the development of novel analogues will undoubtedly lead to the discovery of new and improved clinical candidates.
References
- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.Journal of Enzyme Inhibition and Medicinal Chemistry, via PMC - NIH.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents.MDPI.
- Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives.Arzneimittelforschung, via PubMed.
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships.Bioorganic & Medicinal Chemistry Letters, via PubMed.
- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents.Impactfactor.
- Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.Journal of Medicinal Chemistry, via PubMed.
- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole deriv
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents.Journal of Medicinal Chemistry, via PubMed.
- Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.Antibiotics, via NIH.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.Asian Pacific Journal of Health Sciences.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists.Bioorganic & Medicinal Chemistry Letters, via PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.Mini Reviews in Medicinal Chemistry.
- 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis.ChemicalBook.
Sources
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apjhs.com [apjhs.com]
- 15. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
